molecular formula C8H9IO B1630401 4-Iodophenetole CAS No. 699-08-1

4-Iodophenetole

Cat. No.: B1630401
CAS No.: 699-08-1
M. Wt: 248.06 g/mol
InChI Key: VSIIHWOJPSSIDI-UHFFFAOYSA-N
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Description

4-Iodophenetole: is an organic compound with the molecular formula C8H9IO 1-ethoxy-4-iodobenzene . This compound is characterized by the presence of an iodine atom attached to the benzene ring, which is further substituted with an ethoxy group. It appears as a white to pale cream crystalline powder and is known for its use in various chemical syntheses .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 4-Iodophenetole are not well-documented in the literature. This compound is a derivative of phenetole, which is an aromatic ether. Aromatic ethers are often involved in various chemical reactions, but their biological targets can vary widely depending on their specific structures and functional groups .

Mode of Action

The iodine atom attached to the phenyl ring could potentially undergo electrophilic aromatic substitution reactions under certain conditions, which could influence its interactions with biological targets .

Pharmacokinetics

Its molecular properties suggest that it is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and how it interacts with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenetole can be synthesized through several methods. One common method involves the iodination of phenetole . This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the phenetole molecule. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Sandmeyer reaction , where phenetole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with an iodine atom .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenetole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can lead to different reactivity and selectivity in chemical reactions. The ethoxy group also provides distinct electronic and steric effects compared to the methoxy group in 4-Iodoanisole .

Properties

IUPAC Name

1-ethoxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIIHWOJPSSIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277739
Record name 4-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-08-1
Record name 1-Ethoxy-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-iodobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-iodophenol (2 g) and potassium carbonate (1.88 g) in DMF (20 ml) was added dropwise ethyl iodide (1.83 ml) at room temperature, and the mixture was stirred at 50° C. overnight. The resulting mixture was poured into water (50 ml), and extracted with diethyl ether (25 ml×3). The combined organic layer was washed with 0.5N hydrochloric acid, saturated aqueous NaHCO3 solution and brine, and dried over MgSO4. The solvent was evaporated to give 2.06 g of 1-ethoxy-4-iodobenzene as a slightly brown solid. The product was used for the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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